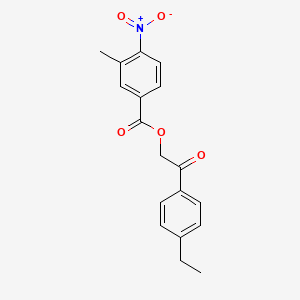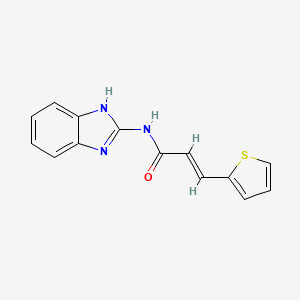![molecular formula C14H12F3NO2 B5830573 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5830573.png)
1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone, also known as FTPP, is a synthetic compound that has gained significant attention in scientific research. FTPP is a yellow crystalline powder that is soluble in organic solvents. This compound has been used as a precursor in the synthesis of various biologically active compounds.
作用機序
The mechanism of action of 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone is not well understood. However, it is believed that 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone acts by inhibiting the activity of certain enzymes and receptors in the body. This inhibition leads to a decrease in the production of certain inflammatory mediators, which can reduce inflammation and pain.
Biochemical and Physiological Effects:
1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has been shown to have a range of biochemical and physiological effects. This compound has been shown to possess potent anti-inflammatory and analgesic properties. Additionally, 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has been shown to have antioxidant properties, which can protect against oxidative stress and cellular damage.
実験室実験の利点と制限
1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has several advantages for lab experiments. This compound is relatively easy to synthesize and yields high purity 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone. Additionally, 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has been extensively studied, and its properties are well characterized. However, 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has some limitations for lab experiments. This compound is not very water-soluble, which can limit its use in certain experiments. Additionally, 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone can be expensive to synthesize, which can limit its availability for some researchers.
将来の方向性
There are several future directions for the study of 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone. One potential area of research is the development of new synthetic methods for 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone. Finally, the potential therapeutic applications of 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone should be further explored in preclinical and clinical studies.
合成法
1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone can be synthesized by the reaction of 2-acetylfuran and 3-(trifluoromethyl)aniline in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone. This method is relatively simple and yields high purity 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone.
科学的研究の応用
1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has been extensively used in scientific research as a precursor in the synthesis of various biologically active compounds. This compound has been used in the synthesis of potent antitumor agents, anti-inflammatory agents, and analgesics. Additionally, 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has been used in the synthesis of compounds with potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
1-(furan-2-yl)-3-[3-(trifluoromethyl)anilino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c15-14(16,17)10-3-1-4-11(9-10)18-7-6-12(19)13-5-2-8-20-13/h1-5,8-9,18H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESQRCPWXWZUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCCC(=O)C2=CC=CO2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,4-dichlorophenoxy)-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B5830500.png)
![N'-(2-chloro-6-fluorobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5830503.png)


![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5830539.png)

![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5830546.png)
![[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5830552.png)
![N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5830553.png)



![5-(4-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5830586.png)
![methyl 4-methyl-3-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5830590.png)